molecular formula C7H7ClO B146269 4-Chloroanisole CAS No. 623-12-1

4-Chloroanisole

Cat. No.: B146269
CAS No.: 623-12-1
M. Wt: 142.58 g/mol
InChI Key: YRGAYAGBVIXNAQ-UHFFFAOYSA-N
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Description

4-Chloroanisole: is an organic compound with the chemical formula C7H7ClO It is a colorless liquid that is characterized by the presence of a chlorine atom and a methoxy group attached to a benzene ring1-chloro-4-methoxybenzene . It is used in various chemical reactions and has applications in different fields of scientific research .

Scientific Research Applications

4-Chloroanisole has several applications in scientific research:

Mechanism of Action

Target of Action

It is known that 4-chloroanisole is an electron-rich chloroarene , which suggests that it may interact with electron-deficient species or structures in biological systems.

Mode of Action

This compound undergoes Ullmann-type homocoupling catalyzed by in situ generated Pd colloids . This reaction involves the coupling of two aryl halides to form a biaryl compound in the presence of a copper catalyst and a base

Biochemical Pathways

It has been found to react with cu(ii)-smectite forming a blue clay-organic complex . This suggests that it may interact with copper-containing enzymes or proteins, potentially affecting their function and the biochemical pathways they are involved in.

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of other chemical species. For instance, its reaction with Cu(II)-smectite was studied in n-hexane, carbon tetrachloride, or dichloromethane . This suggests that the solvent environment can influence its reactivity. Additionally, its stability may be affected by factors such as temperature and light exposure.

Safety and Hazards

4-Chloroanisole is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Biochemical Analysis

Biochemical Properties

4-Chloroanisole plays a role in several biochemical reactions. It is known to undergo Ullmann-type homocoupling catalyzed by in situ generated palladium colloids . This reaction is significant in organic synthesis, particularly in the formation of biaryl compounds. Additionally, this compound reacts with copper(II)-smectite in solvents like n-hexane, carbon tetrachloride, or dichloromethane

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documentedFor instance, this compound has been studied for its role in the formation of 2,4,6-trichloroanisole, a compound associated with taste and odor issues in drinking water . This indicates that this compound may interact with cellular pathways involved in metabolic processes and environmental responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various interactions. It undergoes nucleophilic photosubstitution reactions, including photocyanation and photohydrolysis . These reactions involve the interaction of this compound with nucleophiles under the influence of light, leading to the formation of new chemical bonds. The compound’s electron-rich nature facilitates these interactions, making it a valuable reagent in photochemical studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. For example, the formation rates of chloroanisoles, including this compound, are affected by pH levels, with more active reactions occurring at lower pH values . Long-term studies have shown that chloroanisoles can persist in the environment, potentially leading to prolonged effects on cellular functions and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the toxicity and adverse effects of chemical compounds can vary with dosage. High doses of chloroanisoles may lead to toxic effects, including disruptions in cellular metabolism and potential damage to tissues

Metabolic Pathways

This compound is involved in various metabolic pathways. It can undergo metabolic transformations, including oxidation and conjugation reactions, facilitated by enzymes such as cytochrome P450 These metabolic processes can lead to the formation of metabolites that may have different biological activities and toxicological profiles

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . Additionally, this compound may interact with transporters and binding proteins that facilitate its movement within the body. These interactions can affect the compound’s localization and bioavailability, influencing its overall biological activity.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound may localize to specific organelles or compartments within the cell, depending on its affinity for certain biomolecules For example, this compound may be directed to the endoplasmic reticulum or mitochondria, where it can participate in metabolic reactions and influence cellular functions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroanisole can be synthesized through several methods. One common method involves the chlorination of anisole (methoxybenzene) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the para position .

Industrial Production Methods: In industrial settings, this compound is produced through similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    4-Bromoanisole: Similar to 4-chloroanisole but with a bromine atom instead of chlorine.

    4-Fluoroanisole: Similar to this compound but with a fluorine atom instead of chlorine.

    4-Iodoanisole: Similar to this compound but with an iodine atom instead of chlorine.

Comparison: this compound is unique due to its specific reactivity and the types of reactions it undergoes. Compared to its analogs (4-bromoanisole, 4-fluoroanisole, and 4-iodoanisole), this compound has different reactivity patterns and reaction conditions. For example, the chlorine atom in this compound is less reactive in nucleophilic substitution reactions compared to the bromine or iodine atoms in 4-bromoanisole and 4-iodoanisole .

Properties

IUPAC Name

1-chloro-4-methoxybenzene
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InChI

InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
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InChI Key

YRGAYAGBVIXNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)Cl
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Molecular Formula

C7H7ClO
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DSSTOX Substance ID

DTXSID1060764
Record name Benzene, 1-chloro-4-methoxy-
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Molecular Weight

142.58 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Chloroanisole
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Vapor Pressure

0.81 [mmHg]
Record name 4-Chloroanisole
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CAS No.

623-12-1
Record name 4-Chloroanisole
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Record name Benzene, 1-chloro-4-methoxy-
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Record name 4-chloroanisole
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Record name 4-CHLOROANISOLE
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Synthesis routes and methods

Procedure details

p-Chlorophenol (2 g, 15 mmol), methyl iodide (1.36 ml, 21.8 mmol) and potassium carbonate (2.07 g, 15.6 mmol) in dry acetone (15 ml) were taken in a 50 ml flask. After refluxing for 3 hrs at 60° C., acetone was removed using a rotary evaporator. Water was added and the product was extracted with CH2Cl2 to afford 2.2 g of crude product, which was purified by column chromatography using hexane as eluent to yield p-chloroanisole in 75% yield (1.59 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Chloroanisole?

A1: this compound has the molecular formula C7H7ClO and a molecular weight of 142.58 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have employed various spectroscopic techniques to characterize this compound. These include:

  • NMR Spectroscopy: [] provides detailed information on 13C NMR relaxation times, nuclear Overhauser effects (NOEs), and how these relate to molecular motion and interactions in solution.
  • Infrared Spectroscopy: Used in conjunction with electron spin resonance (ESR) spectroscopy, it helped confirm the formation of radical cation intermediates during the oxidative dechlorination of this compound on copper(II)-smectite. []
  • UV-Vis Spectroscopy: Employed to monitor the formation and reactivity of transient species generated upon photolysis of this compound. [, ]

Q3: How is this compound used in evaluating catalytic activity?

A3: this compound serves as a model compound for exploring the efficiency of various catalysts, particularly in cross-coupling reactions like the Kumada, Heck, Suzuki, and Sonogashira reactions. [, , , , ] Due to its relatively low reactivity, especially as an aryl chloride, it allows researchers to assess the catalyst's effectiveness in activating less reactive substrates. [, ]

Q4: Can you elaborate on the use of this compound in Suzuki-Miyaura coupling reactions?

A4: this compound is frequently employed as an electrophilic coupling partner in Suzuki-Miyaura reactions to test the efficacy of novel palladium catalysts and ligands. [, , , , , , ] For instance, its reaction with phenylboronic acid to yield 4-methoxybiphenyl is a benchmark for assessing catalyst performance. This reaction often requires specific ligands and optimized conditions due to the lower reactivity of the C-Cl bond in this compound. [, ]

Q5: Has computational chemistry been used to study this compound?

A5: Yes, density functional theory (DFT) calculations have been employed to:

  • Investigate Rotational Barriers: Determine the minimum energy structures and potential energy barriers associated with the internal rotation of the methoxyl group in this compound. []
  • Study Transient Species: Support the characterization and understand the reactivity of transient intermediates like the 4-methoxyphenyl cation generated during the photolysis of this compound. []

Q6: What happens when this compound is exposed to UV light?

A6: UV irradiation of this compound can lead to homolytic cleavage of the C-Cl bond, generating a radical pair. [] The fate of these radicals depends on the reaction environment:

  • Non-polar solvents: Hydrogen abstraction by the phenyl radical leads to the formation of anisole. []
  • Polar solvents: Electron transfer within the caged radical pair can occur, forming a phenyl cation and a chloride anion. The phenyl cation can then react with nucleophiles present in the solution. [, ]
  • Presence of oxygen: Phenyl radicals readily react with oxygen, forming phenylperoxyl radicals. [, ] These radicals can undergo further reactions, including coupling to yield more polar products. []

Q7: How does the reactivity of this compound change when adsorbed on zeolites?

A7: Adsorption of this compound onto MFI zeolites significantly alters its photoreactivity. [] The zeolite framework promotes the formation of radical cations and physically constrains the molecule within its channels. This confinement, coupled with the radical cation formation, shifts the photoreactivity from the C-Cl bond to the O-CH3 bond, leading to distinct product distributions compared to solution-phase photolysis. []

Q8: What are the environmental concerns regarding this compound?

A8: this compound, while not as persistent as some other chlorinated aromatics, can be found as a contaminant in water sources. [] Its presence, even at low concentrations, can impart undesirable tastes and odors to drinking water, necessitating its removal during water treatment processes. []

Q9: How is this compound typically quantified in environmental samples?

A9: Online purge and trap (P&T) gas chromatography coupled with mass spectrometry (GC-MS) is a sensitive and automated technique widely used for quantifying trace amounts of this compound and other odoriferous compounds in water samples. [] The P&T method effectively extracts and concentrates volatile compounds from the aqueous matrix, enabling their detection at ng/L levels, well below their odor thresholds. []

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